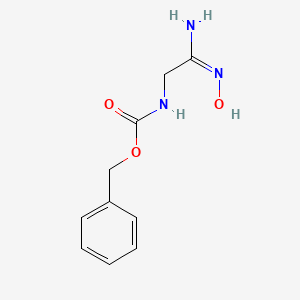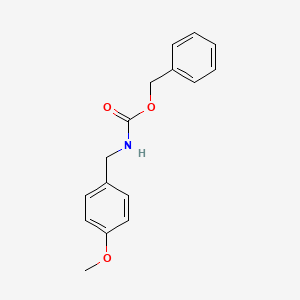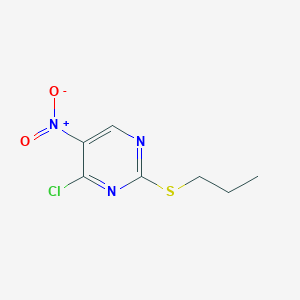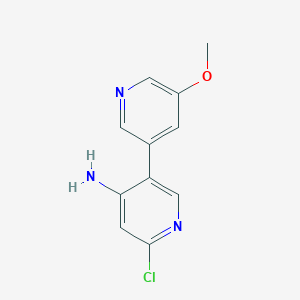
(Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate is a chemical compound with the molecular formula C10H14N2O3 It is known for its unique structure, which includes a benzyl group attached to a carbamate moiety, with an amino and hydroxyimino functional group on the ethyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate typically involves the reaction of benzyl chloroformate with (Z)-2-amino-2-(hydroxyimino)ethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl carbamates.
科学的研究の応用
Chemistry: (Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific active sites in enzymes, making it a candidate for drug development.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is a viable strategy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The hydroxyimino group can form hydrogen bonds with active site residues, while the benzyl group provides hydrophobic interactions. These interactions can inhibit the enzyme’s activity, leading to potential therapeutic effects.
類似化合物との比較
- tert-Butyl (2-Amino-2-(hydroxyimino)ethyl)carbamate
- N-Hydroxycarbamimidoylmethyl-carbamic acid tert-butyl ester
Comparison: (Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate is unique due to the presence of the benzyl group, which provides distinct hydrophobic interactions compared to the tert-butyl group in similar compounds. This difference can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
特性
分子式 |
C10H13N3O3 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
benzyl N-[(2E)-2-amino-2-hydroxyiminoethyl]carbamate |
InChI |
InChI=1S/C10H13N3O3/c11-9(13-15)6-12-10(14)16-7-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,11,13)(H,12,14) |
InChIキー |
ZBXIEJDYVHPGMD-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)NC/C(=N\O)/N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)

![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)






![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)
![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)
